2,6-Dichloro-4-[4-[4-(ethoxymethoxy)phenyl]sulfonylphenoxy]phenol
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Overview
Description
2,6-Dichloro-4-[4-[4-(ethoxymethoxy)phenyl]sulfonylphenoxy]phenol is a complex organic compound with a unique molecular structure It is characterized by the presence of dichloro, ethoxymethoxy, and sulfonylphenoxy groups attached to a phenol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-[4-[4-(ethoxymethoxy)phenyl]sulfonylphenoxy]phenol typically involves multiple steps. One common method starts with the chlorination of phenol to produce 2,6-dichlorophenol. This intermediate is then subjected to further reactions to introduce the ethoxymethoxy and sulfonylphenoxy groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The industrial methods are designed to minimize waste and reduce environmental impact while maximizing production output .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-[4-[4-(ethoxymethoxy)phenyl]sulfonylphenoxy]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .
Scientific Research Applications
2,6-Dichloro-4-[4-[4-(ethoxymethoxy)phenyl]sulfonylphenoxy]phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-[4-[4-(ethoxymethoxy)phenyl]sulfonylphenoxy]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorophenol: A simpler compound with similar chlorinated phenol structure but lacking the ethoxymethoxy and sulfonylphenoxy groups.
2,6-Dichloroquinone-4-chloroimide: Another chlorinated phenol derivative used as a colorimetric indicator.
Uniqueness
2,6-Dichloro-4-[4-[4-(ethoxymethoxy)phenyl]sulfonylphenoxy]phenol is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from simpler chlorinated phenols.
Properties
Molecular Formula |
C21H18Cl2O6S |
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Molecular Weight |
469.3 g/mol |
IUPAC Name |
2,6-dichloro-4-[4-[4-(ethoxymethoxy)phenyl]sulfonylphenoxy]phenol |
InChI |
InChI=1S/C21H18Cl2O6S/c1-2-27-13-28-14-3-7-17(8-4-14)30(25,26)18-9-5-15(6-10-18)29-16-11-19(22)21(24)20(23)12-16/h3-12,24H,2,13H2,1H3 |
InChI Key |
MVVOWWIQVKNQIH-UHFFFAOYSA-N |
Canonical SMILES |
CCOCOC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC(=C(C(=C3)Cl)O)Cl |
Origin of Product |
United States |
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